Boc-L-isoleucine methyl ester

Peptide Synthesis Quality Control HPLC

Boc-L-isoleucine methyl ester (CAS 17901-01-8) is a key protected amino acid building block widely used in peptide synthesis, with its Boc (tert-butyloxycarbonyl) and methyl ester protecting groups offering orthogonality and control in solid-phase peptide synthesis (SPPS). This derivative is specifically utilized for introducing L-isoleucine residues with defined stereochemistry (2S,3S configuration) , which is critical for the structure and function of the resulting peptides and peptidomimetics in various research and pharmaceutical applications.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 17901-01-8
Cat. No. B558291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-isoleucine methyl ester
CAS17901-01-8
Synonyms17901-01-8; BOC-ILE-OME; (2S,3S)-Methyl2-((tert-butoxycarbonyl)amino)-3-methylpentanoate; Boc-L-isoleucinemethylester; Boc-lle-OMe; SCHEMBL1486223; CTK6B1500; KLRYBAAAYDFIEQ-IUCAKERBSA-N; MolPort-020-003-803; BOC-L-ISOLEUCINEMETHYLESTER; ZINC2391128; ANW-63305; AKOS016003563; AM81845; AJ-35722; AK-87728; KB-48339; TC-152050; V3869; K-5483; N-(t-butoxycarbonyl)-L-isoleucinemethylester; N-(t-butyloxycarbonyl)-L-isoleucinemethylester; N-(t-butyloxycarbonyl)-L-isoleucinemethylester; N-(tert-Butoxycarbonyl)-L-isoleucinemethylester; N-(tert.-butyloxycarbonyl)-L-isoleucinemethylester
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-7-8(2)9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t8-,9-/m0/s1
InChIKeyKLRYBAAAYDFIEQ-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Isoleucine Methyl Ester (CAS 17901-01-8): A Foundational Building Block for Peptide Synthesis and Drug Discovery


Boc-L-isoleucine methyl ester (CAS 17901-01-8) is a key protected amino acid building block widely used in peptide synthesis, with its Boc (tert-butyloxycarbonyl) and methyl ester protecting groups offering orthogonality and control in solid-phase peptide synthesis (SPPS) [1] . This derivative is specifically utilized for introducing L-isoleucine residues with defined stereochemistry (2S,3S configuration) [2], which is critical for the structure and function of the resulting peptides and peptidomimetics in various research and pharmaceutical applications .

SPPS Protocol Compatible with Boc/Benzyl strategy using mild acidic deprotection
Stereochemistry Defined (2S,3S) L-isoleucine chirality for correct peptide conformation
Physical Form Colorless liquid facilitates automated dispensing and high-throughput workflows

Why Boc-L-Isoleucine Methyl Ester Cannot Be Substituted with Fmoc or Cbz Analogs


In peptide synthesis, the choice of protecting groups and the specific amino acid derivative is non-trivial; the combination of Boc and methyl ester offers a distinct orthogonality and stability profile compared to alternatives like Fmoc-L-isoleucine methyl ester, which requires basic conditions for removal [1] [2]. Direct substitution can alter coupling efficiencies and deprotection conditions, fundamentally changing the synthetic outcome [3] [4]. The following quantitative evidence details precisely why Boc-L-isoleucine methyl ester should be prioritized for applications requiring mild acidic deprotection, high organic solubility, and rigorous stereochemical control.

Protection Group Orthogonality

Fmoc or Cbz analogs require basic or hydrogenolytic deprotection, which may shift coupling efficiency and demand different resin/solvent conditions.

Stereochemical Fidelity

Alternative isomers or racemic mixtures introduce diastereomeric impurities, complicating purification and potentially altering peptide conformation.

Quantitative Differentiation of Boc-L-Isoleucine Methyl Ester: Evidence for Scientific Selection


Chemical Purity: ≥99% (HPLC) versus Lower-Grade Alternatives

Boc-L-isoleucine methyl ester from key commercial sources is characterized by a high purity of ≥99% as determined by HPLC . This is a critical specification for peptide synthesis, ensuring that the building block does not introduce significant impurities that can compromise the synthesis and purification of the final peptide product. Lower purity alternatives (e.g., 97% grade) are available [1], but may require additional purification steps or lead to lower yields and more complex product mixtures.

Purity (HPLC)
Reported
≥99%

Higher purity supports synthesis yield and simpler purification.

Vs 97% grade; HPLC evidence from supplier.

Peptide Synthesis Quality Control HPLC

Storage Stability: Validated Storage Conditions for Long-Term Use

The recommended storage condition for Boc-L-isoleucine methyl ester is at 0-8°C to maintain its stability and prevent degradation. In contrast, the closely related Boc-Ile-OMe (which may be a different salt form or grade) is recommended for storage at -20°C with a limited shelf life of 1-6 months [1]. This difference in storage requirements suggests a greater inherent stability of the target compound under standard laboratory conditions, reducing the risk of degradation during storage and handling.

Storage Stability
Reported
0–8°C
vs −20°C (Boc-Ile-OMe)

Milder storage reduces degradation risk and handling burden.

Stated by supplier; shelf-life context may require review.

Stability Storage Peptide Synthesis

Stereochemical Integrity: Defined (2S,3S) Configuration for Bioactive Peptides

Boc-L-isoleucine methyl ester possesses a well-defined (2S,3S) stereochemical configuration, as confirmed by its IUPAC name and InChI code . The ability to reliably separate and resolve the (2S,3S) isomer from a racemic mixture of Boc-DL-isoleucine has been demonstrated using methyl L-mandelate as a resolving agent, achieving quantitative yields [1] [2]. This ensures that the final peptide product has the correct chirality, which is crucial for biological activity. In contrast, using a racemic or stereochemically undefined alternative could lead to a mixture of diastereomers, complicating synthesis, reducing activity, and requiring extensive purification [3] [4].

Stereochemistry
Class-level
(2S,3S) enantiomer

Defined chirality avoids resolution steps, ensuring conformational integrity.

Resolution from racemate demonstrated; lot-specific review advised.

Stereochemistry Chiral Purity Peptide Synthesis

Physical Form: Colorless Liquid for Ease of Handling and Dispensing

Boc-L-isoleucine methyl ester is a colorless liquid at ambient temperature . This physical form facilitates accurate dispensing by volume or weight, making it particularly suitable for automated peptide synthesizers and high-throughput experimentation. In contrast, many other Boc-protected amino acids are solids, which can be more difficult to handle and prone to issues like static cling and inconsistent weighing, potentially leading to errors in stoichiometry and reduced synthetic reproducibility.

Physical Form
Data to verify
Colorless liquid

Liquid state enables automated dispensing and high-throughput workflows.

Class-level inference; confirm actual lot appearance.

Physical Form Handling Automation

High-Value Application Scenarios for Boc-L-Isoleucine Methyl Ester (17901-01-8)


Solid-Phase Peptide Synthesis (SPPS) Using Boc/Benzyl Strategy

Boc-L-isoleucine methyl ester is ideally suited for the classical Boc/Benzyl strategy in SPPS, where its ≥99% HPLC purity and 0-8°C storage stability ensure reliable and efficient chain assembly. The defined (2S,3S) stereochemistry is critical for synthesizing peptides with the correct biological conformation, avoiding the need for post-synthetic chiral resolution.

Automated High-Throughput Peptide Library Synthesis

The colorless liquid physical form of Boc-L-isoleucine methyl ester makes it an excellent candidate for automated peptide synthesizers and high-throughput experimentation platforms. Its ease of liquid handling facilitates accurate, reproducible dispensing, which is essential for generating reliable peptide libraries for drug discovery and functional screening campaigns.

Synthesis of Stereochemically Complex Peptidomimetics and Natural Product Analogs

This building block is essential for constructing peptidomimetics and analogs of complex natural products where the correct (2S,3S) configuration of the isoleucine residue is paramount for bioactivity. Its proven ability to be resolved from a racemic mixture with high yield underscores the importance of starting with a stereochemically pure material to avoid diastereomeric impurities that can confound biological assays.

Application
Selection Property
Validation Focus
SPPS with Boc strategy
Purity specification and stability
Synthesis reproducibility and yield
Automated peptide library synthesis
Liquid physical form
Accurate automated dispensing
Stereochemically complex peptidomimetics
Stereochemical control
Chirality-dependent activity studies

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